LPK-26 hydrochloride is classified as a kappa-opioid receptor agonist. It exhibits selective activity at the kappa-opioid receptor with a binding affinity of 0.64 nM, while showing much lower affinities for mu-opioid and delta-opioid receptors (1170 nM and >10,000 nM, respectively) . This selective binding profile suggests its potential utility in developing analgesics that minimize the side effects typically associated with mu-opioid receptor activation, such as addiction and respiratory depression .
The synthesis of LPK-26 hydrochloride involves a multi-step organic synthesis process. The starting materials typically include 3,4-dichlorophenylacetic acid and various amines and alcohols. The synthesis can be summarized in the following steps:
The reaction conditions, such as temperature, solvent choice (commonly polar aprotic solvents), and catalysts (if necessary), are optimized to achieve high yield and purity .
The molecular structure of LPK-26 hydrochloride features a central benzene ring substituted with two chlorine atoms at the 3 and 4 positions. It includes an acetamide group linked to this benzene ring, with an N-methyl group and a bulky N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl] moiety attached to the nitrogen atom of the acetamide .
Key structural data include:
The three-dimensional conformation of LPK-26 can significantly influence its interaction with the kappa-opioid receptor. Computational modeling techniques can provide insights into its conformational flexibility and binding orientation.
LPK-26 hydrochloride participates in various chemical reactions typical for organic compounds, including:
These reactions can lead to various derivatives that may exhibit altered pharmacological properties .
LPK-26 hydrochloride primarily targets the kappa-opioid receptor (KOR). As a full agonist at this receptor, it initiates a series of intracellular signaling pathways upon binding.
The activation of KOR by LPK-26 leads to:
These biochemical events culminate in potent antinociceptive effects, providing pain relief without inducing physical dependence typically associated with mu-opioid receptor agonists .
LPK-26 hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications .
LPK-26 hydrochloride serves multiple roles in scientific research:
LPK-26 hydrochloride (chemical name: 2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide hydrochloride) exhibits high binding affinity and selectivity for the kappa-opioid receptor (KOR), with a reported Ki value of 0.68 nM [2]. Its selectivity arises from key structural features:
Table 1: Binding Affinity (Ki) of LPK-26 Hydrochloride at Opioid Receptors
Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. KOR) |
---|---|---|
Kappa (KOR) | 0.68 | 1.0 |
Mu (MOR) | 230 | 338-fold |
Delta (DOR) | >1,000 | >1,470-fold |
Data compiled from receptor binding assays [2] [7].
In functional assays, LPK-26 demonstrates superior antinociceptive potency and signaling bias compared to classical KOR agonists:
Table 2: In Vivo Efficacy of LPK-26 vs. Reference KOR Agonists
Agonist | ED₅₀ (Writhing Test, mg/kg) | Sedation Potential | Thermal Nociception (Hot Plate) |
---|---|---|---|
LPK-26 | 0.39 | Low | Inactive |
(-)U50,488H | 1.50 | High | Active |
ICI-199,441 | 0.85 | Moderate | Active |
Data derived from murine pain models [7].
LPK-26 hydrochloride triggers canonical KOR signaling via pertussis toxin-sensitive Gαᵢ/o proteins:
Table 3: Signaling Metrics of LPK-26 in Cell-Based Assays
Parameter | Value | Assay System |
---|---|---|
cAMP Inhibition (IC₅₀) | 3.2 ± 0.4 nM | CHO-hKOR cells |
[³⁵S]GTPγS EC₅₀ | 16.7 ± 1.2 nM | CHO-hKOR membranes |
β-Arrestin Recruitment (Eₘₐₓ) | 18% ± 3% | Tango™ KOR-bla assay |
Data from transfected cell models [7] [8].
LPK-26 enhances outward potassium currents through Gβγ-mediated regulation:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9